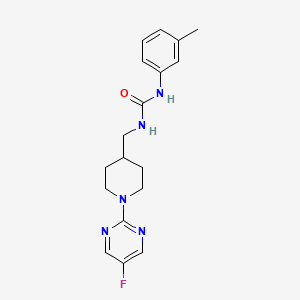

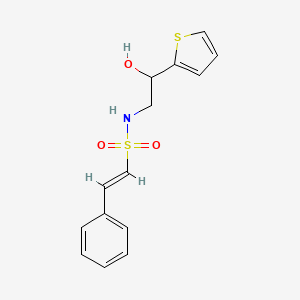

![molecular formula C9H20N2 B2414977 甲基[2-甲基-1-(吡咯烷-1-基)丙烷-2-基]胺 CAS No. 1340411-99-5](/img/structure/B2414977.png)

甲基[2-甲基-1-(吡咯烷-1-基)丙烷-2-基]胺

描述

“Methyl[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]amine” is a compound that has been studied for its potential pharmacological properties . It is also known as “2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine” or "PF-04455242" .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. One of the synthetic strategies used involves ring construction from different cyclic or acyclic precursors . Another strategy involves the functionalization of preformed pyrrolidine rings . The specific synthesis process for this compound is not detailed in the available literature.

Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrrolidine ring being a key component . The pyrrolidine ring is a five-membered heterocyclic moiety that contributes to the stereochemistry of the molecule . The compound also contains a methyl group and a propyl group .

Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Its molecular weight is 156.23 . The compound’s InChI code is "1S/C8H16N2O/c1-8(2,9)7(11)10-5-3-4-6-10/h3-6,9H2,1-2H3" .

科学研究应用

当然!以下是关于甲基[2-甲基-1-(吡咯烷-1-基)丙烷-2-基]胺的科学研究应用的全面分析,重点关注六种独特的应用:

药物开发

甲基[2-甲基-1-(吡咯烷-1-基)丙烷-2-基]胺由于其吡咯烷环,在药物发现中是一个有价值的支架,它增强了候选药物的药代动力学性质。 该化合物用于开发针对各种疾病(包括神经系统疾病和癌症)的新型治疗剂 。其结构特征允许探索不同的药效基团空间,使其成为药物化学中的通用成分。

有机合成中的催化

该化合物在有机合成中,尤其是在不对称合成反应中,用作高效催化剂。 其诱导所得产物手性能力使其成为生产对映异构体纯化合物的关键工具,这对制药行业至关重要 。吡咯烷环的非平面性有助于其在催化过程中的有效性。

材料科学

在材料科学中,甲基[2-甲基-1-(吡咯烷-1-基)丙烷-2-基]胺用于合成先进的聚合物和材料。 其独特的化学性质使能够创建具有特定机械和热性能的材料,这些材料在各种工业应用中都有用。这些材料可用于涂料、粘合剂和高性能复合材料。

神经药理学

该化合物因其对中枢神经系统的潜在影响而被研究。 它充当各种神经递质受体的配体,使其成为研究精神疾病和神经退行性疾病治疗方法的候选药物 。其与κ-阿片受体等受体的相互作用突出了其在调节神经通路方面的潜力。

农业化学

在农业化学中,甲基[2-甲基-1-(吡咯烷-1-基)丙烷-2-基]胺正在探索其在开发农用化学品(包括杀虫剂和除草剂)中的作用。 其与害虫和杂草中生物靶标相互作用的能力使其成为创造更有效和环保的农业产品的重要组成部分 。

作用机制

Target of Action

Methyl[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]amine, also known as PF-04455242, is a novel κ-opioid receptor (KOR) antagonist . It has a high affinity for human, rat, and mouse KOR . It also has a reduced affinity for human μ-opioid receptors (MORs) .

Mode of Action

As a KOR antagonist, PF-04455242 binds to the κ-opioid receptors, blocking their activation by endogenous ligands . This prevents the typical downstream effects triggered by KOR activation.

Biochemical Pathways

Kors are known to be involved in pain perception, consciousness, motor control, and mood . Therefore, antagonism of these receptors can potentially influence these processes.

Pharmacokinetics

The compound’s high affinity for kors suggests that it may have good bioavailability and distribution in the body .

Result of Action

PF-04455242 has demonstrated antidepressant-like efficacy in a mouse forced swim test . It also attenuated the behavioral effects of stress in a mouse social defeat stress assay . Furthermore, it showed therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior in a mouse conditioned place preference .

安全和危害

生化分析

Biochemical Properties

The pyrrolidine ring in Methyl[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]amine is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the steric factors and spatial orientation of substituents on the pyrrolidine ring .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

N,2-dimethyl-1-pyrrolidin-1-ylpropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-9(2,10-3)8-11-6-4-5-7-11/h10H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUFQJJPNLENQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1CCCC1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

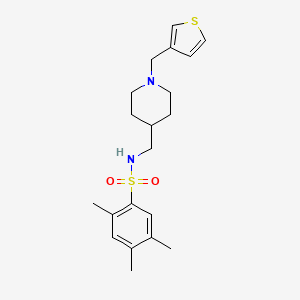

![2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2414897.png)

![2-[(5-Fluoro-6-methylpyridine-2-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2414905.png)

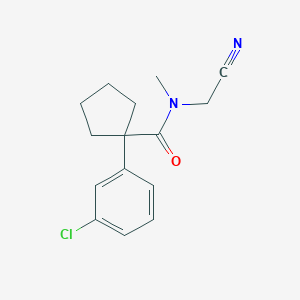

![3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2414908.png)

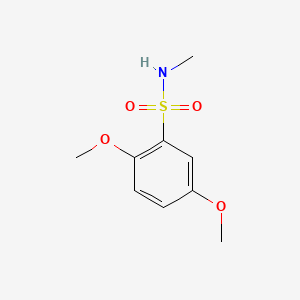

![Lithium(1+) ion 2-(2-{[(oxolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2414910.png)

![5-[3-(Difluoromethyl)-1-ethylpyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2414911.png)

![Ethyl 5-(2-chloropropanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2414912.png)

![3,5-Dichloro-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B2414916.png)

![5-((4-Benzylpiperidin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2414917.png)